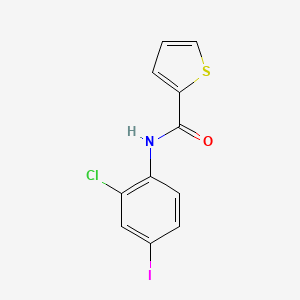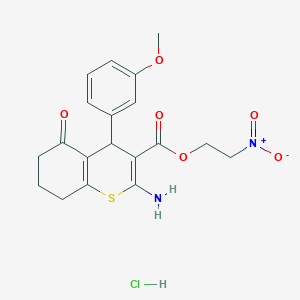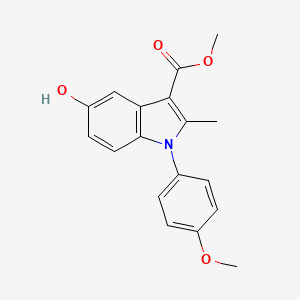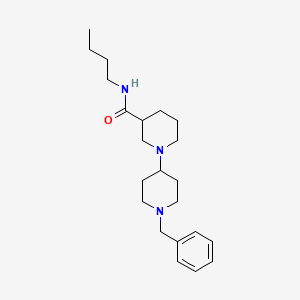
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone, also known as PPD, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of cancer, due to its ability to inhibit the growth of tumor cells. In
Wirkmechanismus
The mechanism of action of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone involves the inhibition of ribonucleotide reductase (RR), which is an enzyme that is essential for DNA synthesis and cell division. By inhibiting RR, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone can prevent the growth and proliferation of cancer cells. Additionally, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been found to have anti-inflammatory and antioxidant effects. Furthermore, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been shown to have neuroprotective properties, which may make it useful for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone is that it has been extensively studied in vitro, which has allowed researchers to gain a better understanding of its mechanism of action and potential applications. However, one of the limitations of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone is that it has not yet been tested in clinical trials, which means that its efficacy and safety in humans is not yet known.
Zukünftige Richtungen
There are a number of future directions for research on 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone. One area of focus is the development of new synthetic methods for 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone, which could lead to more efficient and cost-effective production. Additionally, researchers are interested in exploring the potential applications of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, clinical trials will be needed to determine the safety and efficacy of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone in humans, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
The synthesis of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone involves the reaction of 1,3-propanediol with 2-carboxaldehydepyrrole and semicarbazide in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been extensively studied for its potential anticancer properties. In vitro studies have shown that 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Eigenschaften
IUPAC Name |
[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O2/c16-14(24)20-18-10-12-4-1-6-22(12)8-3-9-23-7-2-5-13(23)11-19-21-15(17)25/h1-2,4-7,10-11H,3,8-9H2,(H3,16,20,24)(H3,17,21,25)/b18-10+,19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGAIZRPRJTLIL-XOBNHNQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=O)N)CCCN2C=CC=C2C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/NC(=O)N)CCCN2C(=CC=C2)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B6137324.png)
![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137346.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6137357.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6137369.png)
![methyl 2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6137383.png)



![2-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137403.png)